molecular formula C26H27N3O2S B12139411 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]

4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]

Cat. No.: B12139411
M. Wt: 445.6 g/mol
InChI Key: ARGHYGFGSNWPKJ-UHFFFAOYSA-N
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Description

The compound 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine] features a complex spirocyclic architecture combining a benzo-fused pyrazolino-oxazine core with a piperidine ring. Its structure includes a methoxy group at position 4, a benzyl substituent at position 14, and a 2-thienyl moiety at position 7. The synthesis of analogous compounds (e.g., spiro[indole-3,4'-piperidine] derivatives) involves cyclocondensation reactions with trifluoroacetic acid (TFA) as a catalyst, as seen in .

Properties

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

1'-benzyl-7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C26H27N3O2S/c1-30-23-10-5-9-20-22-17-21(24-11-6-16-32-24)27-29(22)26(31-25(20)23)12-14-28(15-13-26)18-19-7-3-2-4-8-19/h2-11,16,22H,12-15,17-18H2,1H3

InChI Key

ARGHYGFGSNWPKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CS6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, halogenating agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Core Architecture

The target compound shares a spirocyclic framework with several analogs:

  • Spiro[indole-3,4'-piperidine] derivatives (): These feature a benzo-fused indole instead of a pyrazolino-oxazine core but retain the piperidine spirojunction.
  • Bromo-substituted spiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] (): Contains a bromo substituent and phenyl group, differing in the placement of aromatic substituents compared to the target compound’s thienyl and benzyl groups .

Substituent Effects

  • Methoxy and Benzyl Groups : The methoxy group in the target compound parallels the 5-methoxy substituent in the spiro[indole-3,4'-piperidine] derivative from , which may enhance solubility or metabolic stability . The benzyl group is structurally analogous to the N-benzylpiperidine moiety in ’s oxazolo[4,5-b]pyridine derivative, a common feature in CNS-targeting molecules .
  • Thienyl vs. Bromo/Phenyl : The 2-thienyl group in the target compound introduces sulfur-containing heteroaromaticity, contrasting with bromo or phenyl substituents in and . This may influence electronic properties and binding affinity .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Heteroatoms
Target Compound Benzo[e]pyrazolino-oxazine 4-OCH₃, 14-benzyl, 9-(2-thienyl) O, N, S
Spiro[indole-3,4'-piperidine] () Indole-piperidine 5-OCH₃, benzyl carboxylate O, N
Bromo-spirobenzoxazine () Pyrazolo-benzoxazine 12′-Br, 4′-phenyl O, N, Br
Oxazolo-pyridine () Oxazolo[4,5-b]pyridine 6-Br, N-benzylpiperidinyl O, N, Br

Catalysts and Solvents

  • Target Compound : Likely synthesized via a cyclocondensation reaction similar to , using TFA in toluene/acetonitrile .
  • Spiro[indole-3,4'-piperidine] () : Requires TFA for hydrazine activation and cyclization, yielding 71% after 12 hours at 35°C .
  • Oxazolo[4,5-b]pyridine (): Synthesized via nucleophilic substitution, achieving 71% yield with ethanol/water recrystallization .

Spectral and Analytical Data

NMR and IR Profiles

  • Target Compound (Inferred) : Expected aromatic proton signals near δ 7.2–7.9 ppm (benzyl and thienyl), with methoxy at δ ~3.3 ppm.
  • Oxazolo[4,5-b]pyridine () : Displays C=N stretching at 1605 cm⁻¹ (IR) and benzyl protons at δ 7.23–7.33 ppm (¹H NMR) .
  • Spiro[4.5]decane-diones () : Show carbonyl stretches at ~1700 cm⁻¹ (IR) and hydroxyl peaks in UV-Vis spectra .

Table 3: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) UV-Vis Features
Target Compound (Inferred) ~7.2–7.9 (Ar-H), ~3.3 (OCH₃) ~1605 (C=N) N/A
7.23–7.33 (Ph), 3.52 (NCH₂Ph) 1605 (C=N) Not reported
N/A ~1700 (C=O) Hydroxyl absorption

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